Dimethyl 7-cyanoindolizine-1,2-dicarboxylate
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Description
Dimethyl 7-cyanoindolizine-1,2-dicarboxylate is a heterocyclic compound with an intriguing structure. It belongs to the class of indolizine derivatives , which are bicyclic hetarenes. The indolizine unit is found in several bioactive natural products and has applications in pharmaceutical chemistry and drug design. Notably, indolizines often exhibit favorable fluorescent and photophysical properties, making them useful for various applications such as fluorescent probes and organic light-emitting diodes (OLEDs) .
Synthesis Analysis
- Product Isolation : Dimethyl 7-cyanoindolizine-1,2-dicarboxylate (DMAD) is obtained as the product. Its color in the solid state depends on the out-of-plane torsion of the benzoyl substituent .
Chemical Reactions Analysis
The synthesis of DMAD involves initial γ-H abstraction and subsequent Diels–Alder reaction of the resulting photoenol with dimethyl acetylene dicarboxylate (DMAD). The unexpected formation of DMAD highlights the unique reactivity of the benzoyl-N-benzylpyridinium derivatives under photochemical conditions .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
CAS RN |
58747-63-0 |
---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
dimethyl 7-cyanoindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H10N2O4/c1-18-12(16)9-7-15-4-3-8(6-14)5-10(15)11(9)13(17)19-2/h3-5,7H,1-2H3 |
InChI Key |
YNTUYRCKHNFTCB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN2C=CC(=CC2=C1C(=O)OC)C#N |
Canonical SMILES |
COC(=O)C1=CN2C=CC(=CC2=C1C(=O)OC)C#N |
Other CAS RN |
58747-63-0 |
Origin of Product |
United States |
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